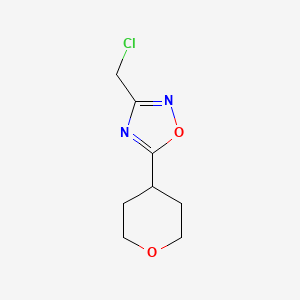

3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSMBDHYMUONLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole is a heterocyclic organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H11ClN2O2

- Molecular Weight : 202.64 g/mol

- Structural Features : The compound features a chloromethyl group and an oxan ring, contributing to its reactivity and biological potential.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit promising results in inhibiting cancer cell growth. The oxadiazole ring is known for its anticancer properties, making this compound a potential candidate for further development in oncology.

- Antimicrobial Properties : Similar compounds containing the 1,3,4-oxadiazole core have demonstrated broad-spectrum antimicrobial activity. Research has shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

- Antimalarial Activity : Studies on related oxadiazole derivatives have indicated potential antimalarial effects against Plasmodium falciparum. These studies highlight the need for new chemotypes that act differently from existing antimalarial drugs .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Huisgen Reaction : This method involves the cycloaddition of thiotetrazoles and carbamoyl derivatives to form oxadiazoles.

- Oxidation of Thioethers : Following the Huisgen reaction, thioethers can be oxidized to yield the desired oxadiazole structure.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi | |

| Antimalarial | Efficacy against Plasmodium falciparum |

Case Study 1: Antitumor Activity

In a study exploring the antitumor effects of various oxadiazole derivatives, it was found that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that oxadiazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a strong potential for new antimicrobial agents derived from this scaffold .

Scientific Research Applications

Medicinal Chemistry

The oxadiazole ring structure is well-known for its diverse biological activities. Research indicates that derivatives of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole exhibit promising pharmacological effects, particularly in the following areas:

- Antitumor Activity : Several studies have demonstrated the compound's potential in inhibiting cancer cell growth. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting a mechanism that may involve the modulation of specific molecular targets related to cell proliferation and apoptosis .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Materials Science

In materials science, this compound is explored for its potential use in developing novel polymers and materials with unique properties:

- Polymer Synthesis : The compound serves as an intermediate in synthesizing functionalized polymers that exhibit enhanced thermal stability and mechanical properties. Its chloromethyl group allows for further chemical modifications, enabling the design of tailored materials for specific applications .

Data Table: Properties of Polymers Derived from Oxadiazoles

| Polymer Type | Properties | Applications |

|---|---|---|

| Thermoplastic | High thermal stability | Aerospace, automotive components |

| Biodegradable | Environmentally friendly | Packaging materials |

| Conductive | Enhanced electrical conductivity | Electronics |

Organic Synthesis

The compound acts as a versatile synthon in organic synthesis, facilitating the construction of complex molecular architectures:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected 1,2,4-Oxadiazole Derivatives

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity :

- Aromatic vs. Aliphatic Groups : Phenyl (6a) and thiophenyl (1d, 18) substituents enhance π-π stacking interactions with biological targets, contributing to cytotoxicity or antimicrobial activity . In contrast, the oxan-4-yl group may improve blood-brain barrier penetration for CNS-targeted drugs.

- Electron-Withdrawing Groups : Halogens (Cl, Br) and trifluoromethyl (-CF₃) groups increase electrophilicity and metabolic stability, critical for pesticidal (e.g., 16) and anticancer (e.g., 15) applications .

Reactivity of Chloromethyl Group: The -CH₂Cl moiety enables nucleophilic displacement reactions, forming conjugates with amines, thiols, or alcohols. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) reacts with thiols to form sulfides for quinazolinone conjugates , while 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (16) serves as a scaffold for insecticidal anthranilic diamides .

Physicochemical Properties :

- Lipophilicity (logP): Oxan-4-yl and thiophenyl groups increase logP compared to phenyl or pyridyl substituents, influencing solubility and membrane permeability .

- Metabolic Stability: 1,2,4-Oxadiazoles with halogenated aryl groups (e.g., 9, 15) exhibit prolonged half-lives due to resistance to oxidative degradation .

Preparation Methods

Multi-Step Synthesis Approach

A common preparation method involves a multi-step reaction sequence:

Step 1: Formation of the 1,2,4-oxadiazole core

This is achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acid derivatives or esters under dehydrating conditions. Oxidative cyclization of N-acylhydrazones is also reported as an effective route to 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazoles with suitable modifications.Step 2: Introduction of the chloromethyl group

The chloromethyl substituent is introduced via chloromethylation reactions, often using chloromethyl ethers or chloromethyl halides under controlled conditions. For example, treatment with chloromethyl chloride in the presence of bases like DIEA (N,N-Diisopropylethylamine) in dichloromethane at room temperature for extended periods (e.g., 24 hours) is effective.Step 3: Coupling with oxan-4-yl substituent

The oxan-4-yl group (tetrahydropyran ring) is introduced through nucleophilic substitution or coupling reactions with tetrahydropyran derivatives, often involving heating in toluene or other aprotic solvents for prolonged times (e.g., 24 hours).

Detailed Reaction Conditions and Optimization

Hydrolysis and Post-Synthetic Modifications

- Hydrolysis of ester intermediates to carboxylates or aminoalkyl derivatives is often performed under alkaline conditions (NaOH in methanol) at moderate temperatures to avoid decomposition of the oxadiazole ring.

- Acidic hydrolysis is less preferred due to potential ring degradation.

- Excess NaOH and high temperature promote decomposition; optimal molar ratio of ester to NaOH is about 1:10.

Representative Experimental Procedure (Adapted from Open Reaction Database)

- Reactants:

- 3-(Chloromethyl)-1,2,4-oxadiazole derivative (8.9 mmol)

- Sodium azide (17.8 mmol)

- Solvent: N,N-Dimethylformamide (10 mL)

- Procedure:

- Stir the mixture at room temperature for 20 hours.

- Extract with dichloromethane (3×), wash with water (2×), dry over anhydrous sodium sulfate.

- Evaporate solvent gently warmed for 18 hours.

- Dissolve solid in tetrahydrofuran (15 mL), stir for 16 hours.

- Add water (3 mL), heat at 45 °C for 3 hours.

- Purify product by flash chromatography (silica gel; 2:1 ether/dichloromethane), yielding product with melting point 66-68 °C.

Research Findings and Analysis

- Optimal reaction temperature for substitution reactions involving oxadiazole esters is 50–60 °C, yielding up to 91% product.

- Methanol is preferred as a solvent in hydrolysis steps due to substrate solubility and minimized decomposition.

- Classical lithium chloride methods for hydrolysis are ineffective for this compound class.

- The presence of the oxan-4-yl substituent requires careful control of reaction conditions to prevent ring opening or degradation during synthesis and workup.

- The chloromethyl group is sensitive to reaction conditions; mild base and controlled temperature are critical for high yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Cyclization temperature | 50–60 °C | Maximizes oxadiazole ring formation yield |

| Chloromethylation temperature | Room temperature (20 °C) | Prevents decomposition, ensures selectivity |

| Base for chloromethylation | DIEA | Effective scavenger of HCl byproduct |

| Solvent for hydrolysis | Methanol | Enhances solubility, reduces decomposition |

| Hydrolysis conditions | NaOH, molar ratio 1:10, moderate temperature | Avoids ring degradation |

| Purification | Flash chromatography (silica gel, ether/DCM 2:1) | High purity product isolation |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify substituents (e.g., chloromethyl protons at δ 4.5–5.0 ppm, oxan-4-yl signals at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.05) .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N) and 750–800 cm⁻¹ (C-Cl) validate functional groups .

How does the chloromethyl group influence bioactivity compared to bromomethyl or unsubstituted analogs?

Advanced

The chloromethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites). SAR studies on analogous oxadiazoles show:

- Chlorine : Higher inhibitory potency against Sirt2 (IC₅₀ = 1.5–10 µM) compared to bromine due to optimal electronegativity .

- Unsubstituted analogs : Lower activity, confirming the necessity of halogens for target engagement .

Experimental validation via enzyme kinetics (e.g., Sirt2 inhibition assays) and crystallography is recommended .

What computational strategies predict binding modes and affinity of this compound to nuclear receptors (e.g., FXR, PXR)?

Q. Advanced

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with FXR/PXR ligand-binding domains. Focus on the oxadiazole core and chloromethyl group’s role in hydrophobic pocket binding .

- Multiwfn Analysis : Calculate electrostatic potential surfaces to identify nucleophilic attack sites on the chloromethyl group .

- MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories (e.g., GROMACS) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

- Orthogonal Assays : Validate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in multiple cell lines (e.g., T47D, MX-1) .

- Structural Confirmation : Re-analyze compound purity via HPLC and compare with published NMR data .

- Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .

What strategies improve pharmacokinetic properties for in vivo efficacy studies?

Q. Advanced

- Prodrug Design : Mask the chloromethyl group with labile esters (e.g., acetyl) to enhance solubility and reduce off-target reactivity .

- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

- Metabolic Stability : Assess liver microsome clearance rates and identify metabolic hotspots via LC-MS/MS .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic

- GHS Compliance : Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloromethyl ether) .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

How does the oxan-4-yl substituent affect conformational flexibility and target selectivity?

Q. Advanced

- Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to compare energy barriers of oxan-4-yl vs. cyclohexyl analogs. The oxan ring’s chair conformation reduces steric hindrance in hydrophobic pockets .

- Target Selectivity : Oxan-4-yl derivatives show 10-fold higher affinity for FXR over PXR in luciferase reporter assays, likely due to H-bonding with Tyr366 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.